REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([F:7])([F:6])[F:5].[NH2:9][C:10]1[S:11][CH:12]=[CH:13][N:14]=1>CC(C)=O>[F:5][C:4]([F:7])([F:6])[C:3]1[N:9]=[C:10]2[N:14]([CH:2]=1)[CH:13]=[CH:12][S:11]2
|
Name
|
|
Quantity
|
11 mmol
|
Type
|
reactant
|
Smiles
|
BrCC(C(F)(F)F)=O
|
Name
|
|
Quantity
|
10 mmol
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 20 h
|
Duration
|
20 h
|
Type
|
FILTRATION
|
Details
|
The obtained precipitate is filtered off
|
Type
|
ADDITION
|
Details
|
treated with hydrobromic acid (2.0 M, 40 mL)
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
The mixture is made basic by addition of ammonium hydroxide solution (15%)
|
Type
|
CUSTOM
|
Details
|
the resulting free base is crystallized from EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1N=C2SC=CN2C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |